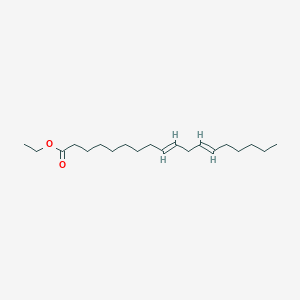

ethyl (9E,12E)-octadeca-9,12-dienoate

Übersicht

Beschreibung

ethyl (9E,12E)-octadeca-9,12-dienoate is a natural product found in Artemisia argyi and Dioscorea with data available.

Biologische Aktivität

Ethyl (9E,12E)-octadeca-9,12-dienoate, commonly referred to as ethyl linoleate, is an ester derived from linoleic acid. This compound is notable for its diverse biological activities, which have garnered interest in fields such as pharmacology, nutrition, and agricultural science. This article explores the biological activity of ethyl linoleate, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

- Chemical Formula : C20H36O2

- Molecular Weight : 316.51 g/mol

- CAS Number : 5365672

Antimicrobial Activity

Ethyl linoleate has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were found to be as low as 31.25 µg/mL .

- It exhibited activity against Escherichia coli and Candida albicans, with varying MIC values depending on the extraction method used .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | Varies | |

| Candida albicans | Varies |

Anti-inflammatory Activity

Research indicates that ethyl linoleate possesses anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators. For example, studies have shown that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro .

Antioxidant Activity

Ethyl linoleate exhibits strong antioxidant activity, which is attributed to its ability to scavenge free radicals. This property is significant in preventing oxidative stress-related diseases:

- The compound has been shown to trap free radicals effectively in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay .

Anticancer Activity

Recent studies have explored the potential anticancer effects of ethyl linoleate. It has demonstrated cytotoxic effects against several cancer cell lines:

- In vitro studies revealed IC50 values of 21.19 µg/mL against HepG2 liver cancer cells and 30.91 µg/mL against MCF-7 breast cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of ethyl linoleate extracted from various plant sources against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Inflammatory Response Modulation : In a controlled laboratory setting, ethyl linoleate was administered to macrophage cell lines to assess its impact on inflammatory markers. The findings suggested a significant reduction in inflammatory cytokine production.

- Cancer Cell Proliferation Inhibition : A series of experiments were conducted using human cancer cell lines to determine the cytotoxic effects of ethyl linoleate. Results indicated that treatment with this compound led to increased apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory Properties:

Ethyl linoleate has been identified as an anti-inflammatory agent. Research indicates that it can attenuate the production of pro-inflammatory cytokines in cellular models. For example, a study demonstrated that ethyl linoleate derived from garlic reduced lipopolysaccharide-induced cytokine production in RAW264.7 macrophages by inducing heme oxygenase-1, which plays a crucial role in the anti-inflammatory response .

Drug Formulation:

Ethyl linoleate has been utilized in the formulation of pharmaceutical compositions aimed at treating conditions such as cancer. A patent describes its application in a drug-to-lipid ratio that enhances the efficacy of antitumor agents . This suggests its potential use as a carrier or adjuvant in drug delivery systems.

Nutritional Applications

Dietary Fatty Acids:

As a dietary component, ethyl linoleate is recognized for its health benefits associated with omega-6 fatty acids. It is found in various plant oils and contributes to essential fatty acid intake, which is vital for human health . Its incorporation into diets can help manage cholesterol levels and support cardiovascular health.

Biochemical Research

Cell Culture Studies:

In biochemical research, ethyl linoleate serves as a reagent for various assays. It is used in cell culture to study lipid metabolism and cellular responses to fatty acids. Its role in modulating cell signaling pathways makes it an important compound for understanding metabolic diseases .

Molecular Biology Applications:

The compound has applications in molecular biology techniques such as nucleic acid gel electrophoresis and protein purification. Its properties facilitate the study of membrane dynamics and lipid interactions within cellular systems .

Industrial Applications

Food Industry:

Ethyl linoleate is also explored for its potential use as a food additive due to its flavor-enhancing properties and stability under heat. Its application in food products can enhance nutritional profiles while providing health benefits associated with unsaturated fatty acids .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent, drug formulation | Reduces cytokine production; enhances antitumor efficacy |

| Nutrition | Dietary supplement | Contributes to omega-6 intake; supports cardiovascular health |

| Biochemical Research | Cell culture reagent | Modulates lipid metabolism; important for metabolic studies |

| Industrial | Food additive | Enhances flavor; improves nutritional profiles |

Analyse Chemischer Reaktionen

Hydrogenation

Reaction: Catalytic hydrogenation of ethyl (9E,12E)-octadeca-9,12-dienoate reduces both double bonds to single bonds, forming ethyl stearate.

Equation:

Key Data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Enthalpy (Δ<sub>r</sub>H°) | -233.0 ± 0.54 kJ/mol | n-Hexane, H<sub>2</sub> gas, Pt catalyst |

This exothermic reaction is analogous to methyl linolelaidate hydrogenation, with similar thermodynamics expected for the ethyl ester . The trans-configuration slightly lowers steric hindrance compared to cis isomers, potentially accelerating hydrogen uptake.

Autoxidation

This compound undergoes radical-chain autoxidation, forming hydroperoxides at the allylic positions (C-8, C-11).

Products:

-

8-Hydroperoxy-9E,12E-octadecadienoate

-

11-Hydroperoxy-9E,12E-octadecadienoate

Mechanism:

-

Initiation: Abstraction of allylic hydrogen.

-

Propagation: Oxygen addition to form peroxyl radicals.

-

Termination: Hydroperoxide formation.

Ozonolysis

Cleavage of double bonds via ozonolysis yields shorter-chain carbonyl compounds:

Primary Products:

-

Nonanoic acid (from C-9)

-

Azelaic acid (from C-12)

Epoxidation

Reaction: Epoxidation with peracids (e.g., mCPBA) converts double bonds to epoxides.

Equation:

Key Observations:

-

Epoxidation occurs selectively at the less hindered trans double bonds.

-

Reaction rate is slower compared to cis isomers due to steric effects.

Saponification

Alkaline hydrolysis cleaves the ester bond, yielding (9E,12E)-octadecadienoic acid (linolelaidic acid).

Equation:

Conditions:

-

80°C, aqueous ethanol, 1–2 hours.

Transesterification

Methanolysis produces mthis compound:

Equation:

Catalysts: H<sub>2</sub>SO<sub>4</sub> or HCl.

Polymerization

This compound participates in free-radical polymerization under oxidative conditions, forming cross-linked polymeric networks. This reaction is critical in industrial coatings and drying oils.

Key Factors Influencing Reactivity:

-

Double Bond Geometry: Trans-configuration reduces conjugation, lowering polymerization rate compared to cis isomers.

-

Solvent Polarity: Nonpolar solvents (e.g., hexane) favor radical stability.

Eigenschaften

IUPAC Name |

ethyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8+,12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOOAYVCKXGMF-MVKOLZDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046820 | |

| Record name | Ethyl 9,12-octadecadienoic acid (9E,12E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6114-21-2 | |

| Record name | Ethyl 9,12-octadecadienoic acid (9E,12E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,12-Octadecadienoic acid, ethyl ester?

A1: The molecular formula of 9,12-Octadecadienoic acid, ethyl ester is C20H36O2. Its molecular weight is 308.5 g/mol.

Q2: What spectroscopic data is available for the characterization of 9,12-Octadecadienoic acid, ethyl ester?

A2: GC-MS (Gas Chromatography-Mass Spectrometry) is widely used to identify and quantify 9,12-Octadecadienoic acid, ethyl ester in various samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NMR (Nuclear Magnetic Resonance) spectroscopy can further confirm its structure and provide detailed information about its chemical environment.

Q3: What is known about the stability of 9,12-Octadecadienoic acid, ethyl ester under various conditions?

A3: 9,12-Octadecadienoic acid, ethyl ester, being an unsaturated fatty acid ester, is susceptible to oxidation. [] Storage conditions, such as temperature, light exposure, and presence of antioxidants, can significantly influence its stability.

Q4: In which plant species has 9,12-Octadecadienoic acid, ethyl ester been identified?

A4: Research has identified 9,12-Octadecadienoic acid, ethyl ester in a diverse range of plants, including Pistia stratiotes [, ], Bougainvillea x buttiana [], Casearia tomentosa [], Pisonia alba [], Millingtonia hortensis [], Ixeris dentate [, ], Artemisia capiliaris [], Annona muricata [], Chelidonium majus [], Zea mays (corn silk) [], Stylissa carteri (marine sponge) [], Tetraena mongolica [], Jacaranda cuspidifolia [], Eremomastax speciosa [, ], Taiwanofungus camphoratus (fungus) [], Jatropha curcas [], Prosopis farcta [], Paeoniae Radix Rubra [], Nephrolepis Cordifolia [], Pachira aquatica [], Phragmytes vallatoria [], Houttuynia cordata [], Blueberry Seed Oil [], Brachystegia eurycoma [], Capparis Spinosa [], Ficus Carica [], Daphniphyllum macropodum [], Shiraia sp. (fungus) [], and Eriobotrya japonica [].

Q5: What potential applications have been explored for 9,12-Octadecadienoic acid, ethyl ester based on its presence in these plants?

A5: While 9,12-Octadecadienoic acid, ethyl ester itself hasn't been extensively studied in isolation, its presence in plants with known medicinal properties suggests potential avenues for further investigation. For example, Pistia stratiotes and Eichhornia crassipes, where this compound was found, are traditionally used for various ailments, hinting at possible anti-inflammatory, antimicrobial, or other therapeutic properties. [, ] Similarly, its identification in Millingtonia hortensis, traditionally used for antibacterial and anti-inflammatory purposes, warrants further research into its specific biological activities. []

Q6: Have studies identified other bioactive compounds present alongside 9,12-Octadecadienoic acid, ethyl ester in these plant extracts?

A6: Yes, research on these plants frequently reveals a complex mixture of bioactive compounds in addition to 9,12-Octadecadienoic acid, ethyl ester. For instance, Pistia stratiotes also contains compounds like n-Hexadecanoic acid and Stigmasterol. [] Similarly, Bougainvillea x buttiana extracts contain 3-O-Methyl-d-glucose, known for its antioxidant properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.